molecular formula C22H24N2O B14415957 N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide CAS No. 83076-38-4

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide

Cat. No.: B14415957
CAS No.: 83076-38-4
M. Wt: 332.4 g/mol
InChI Key: NINTXUCAMWJKEK-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is an organic compound belonging to the class of amides This compound features a naphthalene ring system substituted with a carboxamide group, which is further substituted with a diethylamino group and a methyl(phenyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide typically involves the following steps:

    Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts acylation to introduce a carboxamide group at the 1-position.

    Substitution Reactions: The carboxamide group is then substituted with a diethylamino group through nucleophilic substitution.

    Introduction of the Methyl(phenyl)amino Group:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Naphthoquinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated naphthalene derivatives.

Scientific Research Applications

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The aromatic structure allows it to intercalate into DNA, potentially affecting gene expression and cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-2-[methyl(phenyl)amino]benzamide: Similar structure but with a benzene ring instead of a naphthalene ring.

    N,N-Diethyl-2-[methyl(phenyl)amino]anthracene-1-carboxamide: Similar structure but with an anthracene ring instead of a naphthalene ring.

Uniqueness

N,N-Diethyl-2-[methyl(phenyl)amino]naphthalene-1-carboxamide is unique due to its naphthalene ring system, which provides distinct electronic and steric properties compared to benzene or anthracene derivatives. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

83076-38-4

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N,N-diethyl-2-(N-methylanilino)naphthalene-1-carboxamide

InChI

InChI=1S/C22H24N2O/c1-4-24(5-2)22(25)21-19-14-10-9-11-17(19)15-16-20(21)23(3)18-12-7-6-8-13-18/h6-16H,4-5H2,1-3H3

InChI Key

NINTXUCAMWJKEK-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC2=CC=CC=C21)N(C)C3=CC=CC=C3

Origin of Product

United States

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